Cas no 49579-56-8 (2-Acetamido-5-fluorobenzoic acid)

2-Acetamido-5-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Acetamido-5-fluorobenzoic acid
- FT-0639869
- AC6220
- 2-(acetylamino)-5-fluorobenzoic acid
- 49579-56-8
- DTXSID60370973
- EN300-192419
- QNHDURZULPJHIT-UHFFFAOYSA-N
- AKOS000179964
- 2-acetamido-5-fluoro-benzoic Acid
- MFCD00973900
- SY004955
- CS-0206501
- N-Acetyl-5-fluoroanthranilic acid
- 2-acetamido-5-fluorobenzoic acid, AldrichCPR
- SCHEMBL252578
- 2-ACETAMIDO-5-FLUOROBENZOICACID
- FS-1195
- A827754
- DB-051648
-
- MDL: MFCD00973900
- インチ: InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
- InChIKey: QNHDURZULPJHIT-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(C(O)=O)C=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 197.04900
- どういたいしつりょう: 197.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- ふってん: 413.8 ℃ at 760 mmHg
- PSA: 66.40000
- LogP: 1.55530
2-Acetamido-5-fluorobenzoic acid セキュリティ情報
2-Acetamido-5-fluorobenzoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Acetamido-5-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555273-5g |
2-AcetaMido-5-fluorobenzoic acid |
49579-56-8 | 97% | 5g |
$340 | 2024-05-24 | |
Chemenu | CM154878-100g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 95% | 100g |
$626 | 2022-12-31 | |
Apollo Scientific | PC4335-250mg |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 250mg |
£15.00 | 2025-02-21 | ||
Fluorochem | 009001-5g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 98% | 5g |
£84.00 | 2022-03-01 | |
Oakwood | 009001-1g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 98% | 1g |
$24.00 | 2024-07-19 | |
Enamine | EN300-192419-5g |
2-acetamido-5-fluorobenzoic acid |
49579-56-8 | 5g |
$1240.0 | 2023-09-17 | ||
1PlusChem | 1P00DACG-5g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 96% | 5g |
$90.00 | 2025-02-26 | |
A2B Chem LLC | AG19136-1g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 98% | 1g |
$24.00 | 2024-04-19 | |
A2B Chem LLC | AG19136-5g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 98% | 5g |
$89.00 | 2024-04-19 | |
1PlusChem | 1P00DACG-1g |
2-Acetamido-5-fluorobenzoic acid |
49579-56-8 | 98% | 1g |
$25.00 | 2025-02-26 |
2-Acetamido-5-fluorobenzoic acid 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-Acetamido-5-fluorobenzoic acidに関する追加情報
Introduction to 2-Acetamido-5-fluorobenzoic acid (CAS No. 49579-56-8)
2-Acetamido-5-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 49579-56-8, is a fluorinated benzoic acid derivative featuring an acetamide substituent at the 2-position. This compound has garnered significant attention in the pharmaceutical and chemical research sectors due to its versatile structural properties and potential biological activities. The presence of both a fluorine atom and an acetamide group imparts unique electronic and steric characteristics, making it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 2-Acetamido-5-fluorobenzoic acid consists of a benzoic acid core substituted with a fluorine atom at the 5-position and an acetamide group at the 2-position. This configuration enhances its solubility in polar solvents and influences its interactions with biological targets. The fluorine atom, in particular, is known to modulate metabolic stability and binding affinity, which are critical factors in pharmaceutical design.
In recent years, 2-Acetamido-5-fluorobenzoic acid has been explored as a key intermediate in the synthesis of various bioactive molecules. Its structural motif is frequently incorporated into drug candidates targeting inflammatory diseases, cancer, and infectious disorders. The acetamide moiety serves as a hydrogen bond acceptor, improving interactions with protein receptors, while the fluorine atom enhances lipophilicity and metabolic resistance.
One of the most compelling areas of research involving 2-Acetamido-5-fluorobenzoic acid is its application in immunomodulatory therapies. Studies have demonstrated that derivatives of this compound can modulate immune responses by interacting with specific enzymes and receptors. For instance, modifications at the 3-position or 4-position of the benzoic ring have been shown to enhance activity against cytokine pathways, offering potential treatments for autoimmune diseases.
Furthermore, the chemical synthesis of 2-Acetamido-5-fluorobenzoic acid has been optimized for scalability and efficiency. Modern synthetic routes leverage catalytic methods to improve yield and reduce environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing. The synthesis typically involves fluorination reactions followed by acetylation, with careful control over reaction conditions to minimize byproducts.
The pharmacokinetic profile of 2-Acetamido-5-fluorobenzoic acid has been thoroughly investigated in preclinical studies. Its moderate solubility in water and oil allows for formulation flexibility, making it suitable for oral, intravenous, or topical administration. Additionally, its metabolic stability suggests a longer half-life compared to non-fluorinated analogs, which could translate to fewer dosing regimens in therapeutic applications.
In material science, 2-Acetamido-5-fluorobenzoic acid has been utilized as a precursor for advanced polymers and coatings. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for creating hydrogels or functionalized surfaces with specific properties. These materials have applications in biomedical devices, such as drug-eluting stents or biosensors.
Recent publications highlight the role of 2-Acetamido-5-fluorobenzoic acid in developing novel antimicrobial agents. The combination of the fluoro group and acetamide moiety disrupts bacterial cell wall synthesis or membrane integrity, offering promising leads against resistant strains. Such findings underscore the compound's potential as a foundation for next-generation antibiotics.
The regulatory landscape for compounds like 2-Acetamido-5-fluorobenzoic acid is continually evolving to balance innovation with safety. Manufacturers must adhere to stringent guidelines regarding synthesis purity and impurity profiling before clinical trials can commence. However, the growing body of research supports its benign profile when handled under appropriate conditions.
Economic considerations also play a significant role in the commercialization of 2-Acetamido-5-fluorobenzoic acid derivatives. As demand for fluorinated pharmaceuticals rises, efficient production methods become increasingly important to maintain cost-effectiveness without compromising quality. Collaborative efforts between academia and industry are driving innovations that address these challenges.
Looking ahead, future research on 2-Acetamido-5-fluorobenzoic acid may explore its role in personalized medicine. By tailoring derivatives based on individual genetic profiles, clinicians could develop more targeted therapies with reduced side effects. This approach aligns with broader trends in precision healthcare and underscores the compound's versatility.
In conclusion,2-Acetamido-5-fluorobenzoic acid (CAS No. 49579-56-8) represents a multifaceted compound with significant potential across multiple domains of science and medicine. Its unique structural features make it an invaluable tool for researchers seeking novel bioactive molecules or advanced materials. As scientific understanding progresses,this compound will likely continue to play a pivotal role in shaping future discoveries。
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